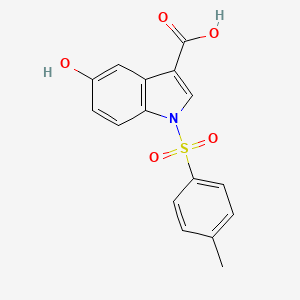

5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid

Descripción general

Descripción

5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid is a derivative of indole . Indoles are significant heterocyclic systems found in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for treating various disorders .

Synthesis Analysis

Indole derivatives, including 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid, are synthesized through various methods . For instance, one method involves the use of p-toluenesulfonic acid in toluene, which yields the corresponding indole product . Another method involves the intramolecular heterocyclization of N-arylamines under microwave irradiation .Molecular Structure Analysis

The molecular structure of 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid is based on the indole scaffold, which is also known as benzopyrrole . This structure contains a benzenoid nucleus and has 10 π-electrons, making it aromatic in nature .Chemical Reactions Analysis

Indole derivatives undergo various chemical reactions. For instance, indolization in the presence of a mixture of glacial HOAc and HCl can provide the indole-2-hydroxy-3-hydroxymethyl-8-oxo-5,6,7,8-tetrahydrocarbazole .Aplicaciones Científicas De Investigación

Marine-Derived Indole Derivatives

A study by Abdjul et al. (2015) reports the isolation of two new indole derivatives, including a compound similar to "5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid" from a marine sponge Ircinia sp. This discovery emphasizes the potential of marine organisms as sources of novel indole derivatives for scientific research, highlighting their utility in exploring natural product chemistry and potential therapeutic agents (Abdjul, Yamazaki, Ukai, & Namikoshi, 2015).

Synthetic Chemistry and Antiviral Applications

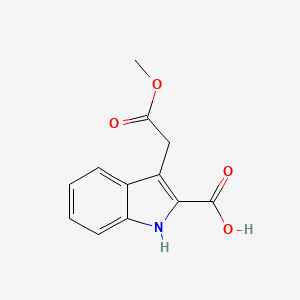

Ivachtchenko et al. (2015) synthesized novel substituted 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids and their derivatives, investigating their antiviral properties against viruses like bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A virus. This study exemplifies the relevance of derivatives in developing antiviral agents, demonstrating their significant activity against these viruses, thereby underscoring the chemical versatility and potential biomedical applications of such compounds (Ivachtchenko, Yamanushkin, Mitkin, Kisil’, Korzinov, Vedenskii, Leneva, Bulanova, Bichko, Okun, Ivashchenko, & Ivanenkov, 2015).

Molecular Docking Studies and Drug Design

Reddy et al. (2022) synthesized a series of new indole derivatives, including 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids, using 1H-indole-2-carboxylic acids as core compounds. The chemical structures of these compounds were confirmed through various spectroscopic methods, and molecular docking studies were carried out to predict their binding interactions with target proteins. This research illustrates the application of indole derivatives in drug design and development, highlighting their potential as pharmacologically active agents (Reddy, Reddy, Reddy, Laxminarayana, & Reddy, 2022).

Manufacturing Synthesis and Industrial Applications

Huang et al. (2010) described the manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole, including methods for producing 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid ethyl ester. This study addresses the practical aspects of synthesizing indole derivatives on a manufacturing scale, discussing the feasibility of larger-scale production based on optimized conditions. It provides insights into the industrial applications and the challenges encountered in the synthesis process (Huang, Zhang, Zhang, & Wang, 2010).

Direcciones Futuras

Indole derivatives, including 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid, have diverse biological activities and immense potential for further exploration for newer therapeutic possibilities . The development of novel methods of synthesis has attracted the attention of the chemical community , indicating a promising future direction in this field.

Propiedades

IUPAC Name |

5-hydroxy-1-(4-methylphenyl)sulfonylindole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO5S/c1-10-2-5-12(6-3-10)23(21,22)17-9-14(16(19)20)13-8-11(18)4-7-15(13)17/h2-9,18H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCALMMBDMDCRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743697 | |

| Record name | 5-Hydroxy-1-(4-methylbenzene-1-sulfonyl)-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid | |

CAS RN |

930112-00-8 | |

| Record name | 5-Hydroxy-1-(4-methylbenzene-1-sulfonyl)-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

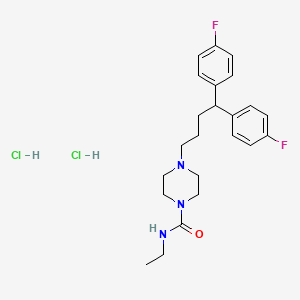

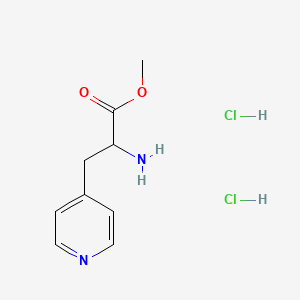

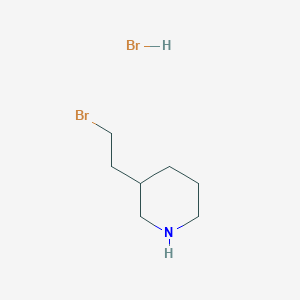

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1473718.png)

![2-[6-(2-Hydroxyethyl)-naphthalen-2-yl]-ethanol](/img/structure/B1473719.png)

![4-[(E)-2-phenylethenyl]piperidine hydrochloride](/img/structure/B1473722.png)

![(5-Amino-1H-pyrazol-4-yl)-[4-(2,3,5-trifluoro-benzyl)-piperazin-1-yl]-methanone](/img/structure/B1473725.png)

![tert-butyl 5-(6-phenylpyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473728.png)

![3-[4-(Carboxymethyl)phenyl]-5-fluorobenzoic acid](/img/structure/B1473733.png)

![5-Fluoro-1-(trimethylsilyl)-4-[(trimethylsilyl)amino]pyrimidin-2(1h)-one](/img/structure/B1473735.png)

![[5-(Dimethoxymethyl)-2-fluorophenyl]methanol](/img/structure/B1473736.png)